molecular formula C29H29N3O3 B2834490 (E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325693-93-4

(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2834490
CAS No.: 325693-93-4
M. Wt: 467.569
InChI Key: ZSOLHRIKOMGLNF-UXBLZVDNSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the piperazine ring could impart flexibility to the molecule, while the aromatic rings could contribute to its stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the piperazine ring could undergo reactions with electrophiles, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the aromatic rings could increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization reactions involving related compounds, such as the synthesis of 2-aminoquinazoline and dihydroquinazolin-4-one derivatives from cyclization of cyanamides with anthranilates, suggest applications in the development of novel chemical entities with potential pharmacological activities (Shikhaliev et al., 2008).

Antitumor Potential

Derivatives like 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3(2H)-dione have shown significant antitumor activity, inducing cell cycle arrest and apoptosis in tumor cell lines, which highlights the potential use of similar compounds in cancer research (Mukherjee et al., 2010).

Drug Design and Biological Evaluation

The design and synthesis of isoindoline-1,3-diones derivatives aim at developing multifunctional anti-Alzheimer agents, indicating the utility of related compounds in the design of disease-modifying drugs (Panek et al., 2018).

Antimicrobial Activity

Compounds like benz[g]isoquinoline-5,10-dione isolated from natural sources have shown antimicrobial activity, suggesting that derivatives of the target compound could also be explored for antimicrobial properties (Okunade et al., 1999).

Inhibition of DNA Viruses

Imide derivatives of related compounds have demonstrated inhibitory activity against DNA viruses, offering a pathway for the development of antiviral agents (GARCIA GANCEDO et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a pharmaceutical, the piperazine ring could interact with biological targets .

Safety and Hazards

The safety and hazards of the compound would depend on its structure and properties. For example, compounds containing aromatic rings could potentially be hazardous due to their stability and potential for bioaccumulation .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as in pharmaceuticals or materials science. Additionally, more studies could be done to fully understand its physical and chemical properties .

Properties

IUPAC Name

2-[4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c33-26(31-20-18-30(19-21-31)16-6-10-22-8-2-1-3-9-22)15-7-17-32-28(34)24-13-4-11-23-12-5-14-25(27(23)24)29(32)35/h1-6,8-14H,7,15-21H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOLHRIKOMGLNF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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